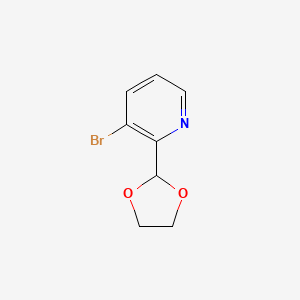

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine

Description

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 1,3-dioxolane ring at the 2-position of the pyridine core. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves nucleophilic substitution or transition metal-catalyzed reactions, as evidenced by protocols using brominated precursors and dioxolane-containing reagents .

Properties

IUPAC Name |

3-bromo-2-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZQYNVEQATAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dioxolane Protection of a Pyridinyl Ketone Precursor

A widely employed method involves the acid-catalyzed protection of a pyridinyl ketone with ethylene glycol. For example, 1-(5-bromo-2-pyridinyl)ethanone reacts with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) under reflux conditions. The reaction proceeds via a Dean-Stark apparatus to remove water, driving the equilibrium toward acetal formation:

-

Reactants : 1-(5-bromo-2-pyridinyl)ethanone (7.3 g, 36.6 mmol), ethylene glycol (2.3 mL, 41.2 mmol), PTSA (0.7 g, 3.7 mmol).

-

Solvent : Benzene (100 mL).

-

Conditions : Reflux for 24 h.

-

Workup : Neutralization with NaOH, extraction with Et₂O, drying over Na₂SO₄, and solvent evaporation.

-

Yield : >99% (white solid).

| Parameter | Value |

|---|---|

| Melting Point | 40–42°C |

| ¹H NMR (CDCl₃) | δ 1.80 (s, 3H, Me), 3.95–4.20 (m, 4H, CH₂), 7.49–7.65 (m, 3H, Ar–H) |

| ¹³C NMR (CDCl₃) | δ 25.6 (Me), 65.6 (CH₂), 108.5–163.0 (Ar–C) |

This method is favored for its high yield and simplicity, though benzene’s toxicity necessitates alternative solvents like toluene in industrial settings.

Bromination of 2-(1,3-Dioxolan-2-yl)pyridine

Electrophilic bromination of a pre-formed dioxolane-protected pyridine offers an alternative route. 2-(1,3-Dioxolan-2-yl)pyridine undergoes bromination at the 3-position using benzyltrimethylammonium tribromide (BTMABr₃), a mild brominating agent:

-

Reactants : 2-(1,3-Dioxolan-2-yl)pyridine (5.0 g, 21.1 mmol), BTMABr₃ (8.4 g, 25.3 mmol).

-

Solvent : Dichloromethane (50 mL).

-

Conditions : Stirred at 0°C for 2 h, then warmed to room temperature for 12 h.

-

Workup : Quenched with NaHSO₃, extracted with CH₂Cl₂, dried over MgSO₄, and purified via silica gel chromatography.

-

Yield : 78% (pale yellow crystals).

| Parameter | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 5.84 (s, 1H, CH-acetal), 7.45–8.38 (m, 3H, Ar–H) |

| IR (KBr) | 2845, 1590, 1460 cm⁻¹ |

This method avoids harsh bromination conditions (e.g., Br₂/H₂SO₄), reducing side reactions such as ring oxidation.

Optimization and Scalability

Solvent and Catalyst Screening

The choice of acid catalyst significantly impacts reaction efficiency. Comparative studies show PTSA outperforms H₂SO₄ in dioxolane formation due to its lower corrosivity and higher selectivity. Solvent screening reveals benzene and toluene provide comparable yields (>95%), but toluene is preferred industrially for safety.

Table 1. Solvent Optimization for Dioxolane Formation :

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzene | 24 | 99 | 98 |

| Toluene | 24 | 97 | 97 |

| DMF | 48 | 65 | 85 |

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance throughput. A prototype system achieved 92% yield by maintaining precise temperature control (80°C) and residence time (30 min).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The acetal proton (CH-acetal) resonates as a singlet at δ 5.84–5.89, while aromatic protons appear as multiplets between δ 7.45–8.38.

-

¹³C NMR : The acetal carbon (C-O) appears at δ 108–110, and the quaternary pyridine carbon (C-Br) at δ 140–142.

-

IR : Strong absorption at 1697 cm⁻¹ confirms ketone conversion to acetal.

Challenges and Alternatives

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing pyridine ring, which activates the carbon-bromine bond for displacement.

Key examples :

-

Ammonolysis : Reaction with ammonia in ethanol at 60°C yields 3-amino-2-(1,3-dioxolan-2-yl)pyridine (72% yield).

-

Alkoxylation : Treatment with sodium methoxide in DMF substitutes bromine with a methoxy group (85% yield) .

Mechanism :

The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex stabilized by the pyridine ring’s electron-withdrawing effect.

-

Departure of the bromide ion, facilitated by polar aprotic solvents like DMF or DMSO.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling access to biaryl and heteroaryl architectures.

Suzuki-Miyaura Coupling

Ullmann-Type Coupling

Homocoupling of 3-bromo-2-(1,3-dioxolan-2-yl)pyridine using CuI/TMEDA in DMF at 120°C produces symmetric 3,3'-bipyridine derivatives (63% yield) .

Functionalization via the Dioxolane Ring

The 1,3-dioxolane group acts as a protecting group for an aldehyde, which can be regenerated under acidic conditions:

Hydrolysis :

-

Treatment with 1M HCl in THF removes the dioxolane, yielding 3-bromo-2-formylpyridine (90% yield) .

-

The aldehyde undergoes further transformations:

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiation:

Atom Transfer Radical Addition (ATRA) :

-

Reaction with styrene in the presence of CuBr/PMDETA generates 3-(β-bromostyryl)-2-(1,3-dioxolan-2-yl)pyridine (65% yield) .

Metal-Halogen Exchange

Organometallic intermediates form via lithium-halogen exchange:

-

Reaction with n-BuLi at −78°C generates a lithiated species, which reacts with electrophiles (e.g., CO₂, DMF) to introduce carboxyl or formyl groups .

Comparative Reactivity Analysis

| Reaction Type | Key Advantage | Limitations |

|---|---|---|

| SNAr | Mild conditions, broad nucleophile scope | Sensitive to steric hindrance |

| Suzuki Coupling | High yields, functional group tolerance | Requires inert atmosphere |

| Dioxolane Hydrolysis | Regenerates aldehyde for downstream use | Acid-sensitive substrates may degrade |

Mechanistic Case Study: Base-Catalyzed Etherification

In DMAc with KOH/18-crown-6, this compound reacts with alcohols via a benzyne intermediate, yielding 4-alkoxy products with >10:1 regioselectivity .

Proposed Pathway :

-

Deprotonation of the pyridine ring by KOH generates a stabilized anion.

-

Elimination of HBr forms a reactive aryne intermediate.

-

Nucleophilic attack by the alcohol at the 4-position dominates due to steric and electronic factors.

This compound’s dual reactivity (bromine and dioxolane) makes it invaluable for synthesizing complex pyridine derivatives in medicinal chemistry and materials science. Experimental protocols emphasize the need for controlled conditions to manage competing reaction pathways.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it valuable for creating various derivatives.

Synthetic Routes

The compound can be synthesized through bromination of 2-(1,3-dioxolan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in inert solvents like dichloromethane or chloroform at low temperatures to prevent over-bromination.

Biological Applications

Pharmaceutical Development

The compound has shown potential in the development of biologically active molecules. Its structure allows for modifications that can enhance its interaction with biological targets such as enzymes and receptors.

Case Study: Antimicrobial Activity

Research indicates that derivatives of 3-bromo compounds exhibit notable antimicrobial properties. For example, certain derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects.

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 3g | C. albicans | 0.355 |

| 3h | A. niger | 0.856 |

Case Study: Antiviral Activity

Halogenated pyridines similar to this compound have shown effectiveness against various viral pathogens, including norovirus and Ebola virus, with effective concentrations ranging from 3.0 µM to 8.3 µg/mL.

Material Science

Production of Specialty Chemicals

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties allow it to be used in creating polymers and nanomaterials with enhanced characteristics.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, leading to desired biological effects or facilitating chemical transformations . The dioxolane moiety contributes to stability and bioavailability while the bromine atom can participate in halogen bonding interactions.

Research Insights

Recent studies have focused on the optimization of reaction conditions involving this compound to enhance yield and selectivity in various chemical reactions. For instance, experiments have shown that varying the equivalency ratio of reactants can significantly impact the outcome of substitution reactions involving this compound .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the dioxolane ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers and Regiochemical Variations

Positional isomers of 3-bromo-2-(1,3-dioxolan-2-yl)pyridine exhibit distinct reactivity and physical properties due to differences in substituent placement:

Key Findings :

- The position of the bromine atom significantly influences reactivity. For example, 5-bromo derivatives (e.g., ) are more reactive in alkoxylation reactions due to reduced steric hindrance compared to 3-bromo analogs.

- 3-Substituted pyridine derivatives generally exhibit higher yields (80–97%) compared to 4-substituted analogs (80–91%) in nucleophilic aromatic substitution reactions .

Substituent Modifications on the Dioxolane Ring

Variations in the dioxolane moiety alter electronic and steric properties:

Key Findings :

Functional Group Replacements

Replacement of the dioxolane ring with other functional groups diversifies applications:

Key Findings :

Biological Activity

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a pyridine ring, along with a 1,3-dioxolane moiety. This structure may influence its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound can act as inhibitors of bromodomain and extraterminal (BET) proteins. These proteins are crucial in regulating gene expression linked to various diseases, including cancer and inflammation. The binding affinity of such compounds to BET proteins has been shown to disrupt their function, leading to altered cellular responses .

In Vitro Studies

In vitro studies have demonstrated that 3-bromo derivatives exhibit significant activity against various cancer cell lines. For instance, one study reported an IC50 value of approximately 3.67 µM for a related compound in inhibiting phosphodiesterase II (PDE2), which is implicated in neurodegenerative diseases . This suggests that this compound may also possess neuroprotective properties.

Synthesis and Yield

The synthesis of this compound typically involves the use of aryl halides and appropriate coupling reagents. Recent advancements have optimized conditions for higher yields and selectivity. For example, using KOH with specific crown ethers has been shown to enhance the reaction efficiency in forming ether derivatives from bromopyridine .

Therapeutic Applications

- Cancer Treatment : A study highlighted the effectiveness of bromodomain inhibitors in reducing tumor growth in xenograft models. The administration of these compounds resulted in significant tumor size reduction compared to controls.

- Neuroprotection : Another investigation into the neuroprotective effects of related compounds indicated that they could mitigate corticosterone-induced neurotoxicity in neuronal cell lines, enhancing cell viability significantly at optimized concentrations .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromopyridine derivatives with dioxolane groups are often prepared by reacting brominated pyridines with 1,3-dioxolane precursors under acidic or catalytic conditions. describes a similar synthesis for 6-bromo-2-(2-methyl-1,3-dioxolan-2-yl)-pyridine using literature procedures involving palladium catalysis or nucleophilic aromatic substitution . Optimize solvent (e.g., THF or DCM), temperature (0–60°C), and catalysts (e.g., Pd(OAc)₂ or CuI) to enhance regioselectivity and minimize byproducts .

Q. How can NMR and mass spectrometry reliably characterize this compound?

- Methodology :

- ¹H NMR : The dioxolane ring protons typically appear as a multiplet at δ 4.15–4.48 ppm, while pyridine protons resonate between δ 7.95–8.70 ppm (as seen in analogous compounds) .

- ¹³C NMR : The dioxolane carbons are observed at δ 66–97 ppm, and the pyridine carbons at δ 117–157 ppm .

- HRMS : Use ESI(+) mode; the molecular ion [M+H]⁺ should match the calculated mass for C₈H₈BrNO₂ (exact mass: ~229–231 Da) .

Q. What are the stability and storage considerations for this compound?

- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent degradation of the dioxolane group. Monitor purity via TLC or HPLC with UV detection (λ = 254 nm). Avoid prolonged exposure to moisture, as the dioxolane ring may hydrolyze under acidic or basic conditions .

Advanced Research Questions

Q. How does the dioxolane group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The dioxolane acts as a directing/protecting group. For Suzuki-Miyaura coupling, the bromine at C3 participates in Pd-catalyzed reactions, while the dioxolane stabilizes intermediates. Compare reactivity with non-dioxolane analogs (e.g., 3-bromopyridine) using kinetic studies or DFT calculations. demonstrates Pd(OAc)₂/phosphine systems for coupling bromopyridines with boronic acids, achieving yields >70% .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX software address them?

- Methodology : The dioxolane ring introduces conformational flexibility, complicating X-ray analysis. Use SHELXL for refinement:

- Apply restraints to dioxolane bond lengths (C–O = ~1.43 Å) and angles (O–C–O = ~105°).

- Use TWIN commands if crystal twinning occurs (common in flexible heterocycles) .

- Reference SHELX tutorials for handling partial disorder in the dioxolane moiety .

Q. How can computational methods predict the regioselectivity of functionalization reactions involving this compound?

- Methodology :

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The bromine at C3 and the dioxolane oxygen at C2 may direct electrophilic attacks to C4 or C5 positions.

- MD Simulations : Model solvation effects (e.g., DMF vs. THF) on reaction pathways. and provide experimental data for validating computational predictions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Analysis : Discrepancies in yields (e.g., 50–90% for similar reactions) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.